3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine
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Overview
Description
3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine is a chemical compound that features a benzimidazole ring, a chlorobenzyl group, and a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole reacts with 4-chlorobenzyl chloride.
Attachment of Propanamine Chain: The final step involves the alkylation of the benzimidazole derivative with 3-chloropropanamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or chlorobenzyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-3-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)phenyl]acrylonitrile
- 4-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
Uniqueness
3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine is unique due to its specific structural features, such as the combination of the benzimidazole ring with the chlorobenzyl and propanamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18ClN3 |
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Molecular Weight |
299.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(4-chlorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C17H18ClN3/c18-14-9-7-13(8-10-14)12-19-11-3-6-17-20-15-4-1-2-5-16(15)21-17/h1-2,4-5,7-10,19H,3,6,11-12H2,(H,20,21) |
InChI Key |
NDLVRBXFWWAUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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